molecular formula C11H13N3O2 B3190184 Tert-butyl (6-cyanopyridin-2-yl)carbamate CAS No. 400781-17-1

Tert-butyl (6-cyanopyridin-2-yl)carbamate

Cat. No.: B3190184
CAS No.: 400781-17-1
M. Wt: 219.24 g/mol
InChI Key: ZCWPXDJZHYBHAO-UHFFFAOYSA-N
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Description

Tert-butyl (6-cyanopyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its role in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-cyanopyridin-2-yl)carbamate typically involves the reaction of 6-cyanopyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium bis(trimethylsilyl)amide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as the solvent, and is maintained at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, often incorporating continuous flow techniques and automated systems to handle the reagents and reaction conditions. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (6-cyanopyridin-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

    Hydrolysis: Trifluoroacetic acid or hydrochloric acid in aqueous or organic solvents.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Hydrolysis: 6-cyanopyridine and tert-butyl alcohol.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

Tert-butyl (6-cyanopyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl (6-cyanopyridin-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group is stable under a variety of conditions, protecting the amine functionality during synthetic transformations. It can be selectively removed by acid-catalyzed hydrolysis, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

  • Tert-butyl (6-chloropyridin-2-yl)carbamate
  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • Tert-butyl (6-bromopyridin-2-yl)carbamate

Comparison: Tert-butyl (6-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyano group, which can participate in additional reactions such as nucleophilic addition or cyclization. This makes it more versatile compared to its analogs like tert-butyl (6-chloropyridin-2-yl)carbamate, which lacks such reactive functionality .

Properties

IUPAC Name

tert-butyl N-(6-cyanopyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWPXDJZHYBHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask charged with tert-butyl (6-carbamoylpyridin-2-yl)carbamate (0.940 g, 3.96 mmol) in dichloromethane (7.92 ml) was added triethylamine (1.380 ml, 9.90 mmol). The reaction mixture was cooled to 0° C. and trifluoroacetic anhydride (0.671 ml, 4.75 mmol) was added dropwise. The reaction mixture was stirred at 0° C. 90 min. The reaction mixture was quenched with saturated aqueous sodium bicarbonate and transferred to a separatory funnel. The aqueous layer was extracted with dichloromethane (2×). The combined organics were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by column chromatography on the ISCO system (40 g, 0-15% EtOAc/Hex) to provide tert-butyl (6-cyanopyridin-2-yl)carbamate (0.538 g).
Name
tert-butyl (6-carbamoylpyridin-2-yl)carbamate
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
7.92 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Quantity
0.671 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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